{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide
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Description
The compound “{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound also has a 4-chlorophenyl group and a trimethylazanium iodide group attached to it .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . In one method, a mixture of 2-aminopyridine and α-bromoketone was subjected to microwave irradiation . After 15–20 minutes of irradiation, the mixture was cooled to room temperature . This method is solvent- and catalyst-free, making it environmentally friendly .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the imidazo[1,2-a]pyridine core, the 4-chlorophenyl group, and the trimethylazanium iodide group . The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle, which is a common structural feature in many medicinal compounds .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. They can be functionalized through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity . The development of more efficient and environmentally friendly methods for the synthesis of these compounds is a key area of future research . Additionally, the exploration of new functionalization strategies could lead to the discovery of novel imidazo[1,2-a]pyridine derivatives with enhanced medicinal properties .
Properties
IUPAC Name |
[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl-trimethylazanium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN3.HI/c1-21(2,3)12-15-17(13-7-9-14(18)10-8-13)19-16-6-4-5-11-20(15)16;/h4-11H,12H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKLRYJUJOREBA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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